molecular formula C11H14FNO B13039369 (S)-3-(4-fluorobenzyl)morpholine

(S)-3-(4-fluorobenzyl)morpholine

Cat. No.: B13039369
M. Wt: 195.23 g/mol
InChI Key: UIZCYZPPCHSWPW-NSHDSACASA-N
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Description

(S)-3-(4-fluorobenzyl)morpholine is a chiral compound characterized by the presence of a morpholine ring substituted with a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-fluorobenzyl)morpholine typically involves the asymmetric synthesis of its enantiomers. One common method involves the optical resolution of [4-(4-fluorobenzyl)-2-morpholinyl]methyl p-toluenesulfonate using N-(p-toluenesulfonyl)glutamic acids, followed by amination of the tosyloxy groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar asymmetric synthesis techniques with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-fluorobenzyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups at the benzyl position.

Scientific Research Applications

(S)-3-(4-fluorobenzyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(4-fluorobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the morpholine ring can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorobenzyl)morpholine: Similar structure but lacks the chiral center.

    4-(2-chloro-4-fluorobenzyl)morpholine: Contains a chlorine atom in addition to the fluorine atom.

    4-(4-fluorobenzyloxy)phenylboronic acid: Different functional group but similar benzyl substitution.

Uniqueness

(S)-3-(4-fluorobenzyl)morpholine is unique due to its chiral nature, which can result in different biological activities and properties compared to its achiral or differently substituted analogs. The presence of the fluorobenzyl group also imparts specific electronic and steric properties that can influence its reactivity and interactions.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(3S)-3-[(4-fluorophenyl)methyl]morpholine

InChI

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-11-8-14-6-5-13-11/h1-4,11,13H,5-8H2/t11-/m0/s1

InChI Key

UIZCYZPPCHSWPW-NSHDSACASA-N

Isomeric SMILES

C1COC[C@@H](N1)CC2=CC=C(C=C2)F

Canonical SMILES

C1COCC(N1)CC2=CC=C(C=C2)F

Origin of Product

United States

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